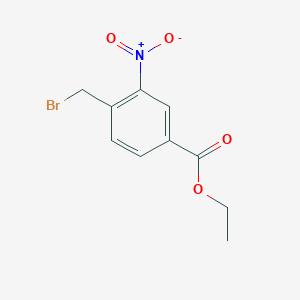

Ethyl 4-(bromomethyl)-3-nitrobenzoate

Overview

Description

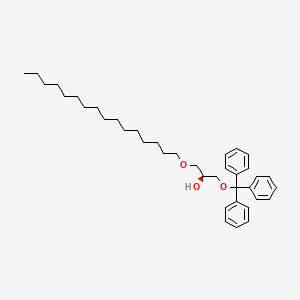

Ethyl 4-(bromomethyl)benzoate is an organic compound with the empirical formula C10H11BrO2 . It is a brominated aromatic building block used in various syntheses such as the preparation of imidazoles and imidazo-fused heterocycles .

Molecular Structure Analysis

The molecular structure of Ethyl 4-(bromomethyl)benzoate consists of a benzene ring substituted with a bromomethyl group and an ethyl ester . The exact 3D structure can be determined using computational chemistry methods or experimental techniques like X-ray crystallography.Scientific Research Applications

Synthesis of Block Copolymers

This compound can be used in the synthesis of block copolymers. For instance, it can be used to obtain 4-bromomethyl benzoyl chloride, which can then be reacted with t-butyl hydroperoxide to obtain a mono functional bromomethyl benzoyl t-butyl peroxy ester. This ester can then be used in the free-radical polymerization of methyl methacrylate to synthesize terminally brominated poly(methyl methacrylate) .

2. Use in Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization The compound can be used in RAFT polymerization, a controlled radical-polymerization method. This method is compatible with a wide range of monomers and reaction conditions, making it a versatile tool for the synthesis of a broad range of well-defined polymers .

Use in Free-Radical Polymerization (FRP)

Free-radical polymerization is an important polymer synthesis technique that can be used to obtain a variety of different polymers. The compound can be used in this process, particularly in the synthesis of terminally brominated poly(methyl methacrylate) .

Use in Sensing Applications

Boronic acids, which can be derived from this compound, are increasingly utilized in diverse areas of research. They can interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .

5. Use in Biological Labelling and Protein Manipulation The interaction of boronic acids with proteins allows for their use in various areas ranging from biological labelling, protein manipulation and modification, and the development of therapeutics .

Use in Separation Technologies

Boronic acids can also be used in separation technologies. They can interact with glycated molecules, allowing for their use in electrophoresis .

Safety and Hazards

properties

IUPAC Name |

ethyl 4-(bromomethyl)-3-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO4/c1-2-16-10(13)7-3-4-8(6-11)9(5-7)12(14)15/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIMARRUOUZIQAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)CBr)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(bromomethyl)-3-nitrobenzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Bromomethyl)phenyl]ethanol](/img/structure/B3317486.png)

![4-[(Ethylamino)methyl]benzoic acid](/img/structure/B3317508.png)